Isoquinoline-7,8-diamine
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Description
Isoquinoline-7,8-diamine, also known as 5,8-Isoquinolinediamine, is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . It is used for research and development purposes .
Synthesis Analysis
Isoquinoline and its derivatives can be synthesized through several methods. The Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .Molecular Structure Analysis
The molecular structure of Isoquinoline-7,8-diamine consists of a benzene ring fused to a pyridine ring . This structure is similar to quinoline, but the location of the nitrogen atom differs in the two molecules .Chemical Reactions Analysis
Isoquinoline and its derivatives have been synthesized through various reactions, including the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Safety And Hazards
When handling Isoquinoline-7,8-diamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .
Future Directions
Isoquinoline and its derivatives have attracted considerable attention due to their wide range of biological activities and their potential applications in pharmaceuticals and material sciences . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Fluorinated isoquinolines, in particular, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties .
properties
IUPAC Name |
isoquinoline-7,8-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQHILJLESCVHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562697 |
Source
|
Record name | Isoquinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-7,8-diamine | |
CAS RN |
120546-60-3 |
Source
|
Record name | Isoquinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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